molecular formula C14H14N4O B2940792 3-(2-((2-cyanoethoxy)methyl)-1H-benzo[d]imidazol-1-yl)propanenitrile CAS No. 1147236-08-5

3-(2-((2-cyanoethoxy)methyl)-1H-benzo[d]imidazol-1-yl)propanenitrile

Cat. No. B2940792
CAS RN: 1147236-08-5
M. Wt: 254.293
InChI Key: RQZYJUXRCRGOFX-UHFFFAOYSA-N
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Description

The compound “3-(2-((2-cyanoethoxy)methyl)-1H-benzo[d]imidazol-1-yl)propanenitrile” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Chemical Reactions Analysis

The chemical reactions involving imidazole derivatives are diverse. For instance, (1-Methyl-1H-imidazol-2-yl) methanol derivatives were prepared by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or by treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride . The alcohols were convertible into the carbonyl compounds via the corresponding quaternary salts .

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • Benzimidazole derivatives are key intermediates in the synthesis of complex molecules due to their versatile chemical properties. For instance, the synthesis of spiroisoxazoline and benzoimidazothiazolone derivatives demonstrates the utility of benzimidazole compounds in constructing diverse molecular architectures with potential applications in materials science and as pharmacophores in drug design (Chen et al., 2003).

Anticancer Activity

  • Schiff base ligands derived from benzimidazole and their metal complexes have been synthesized and shown to exhibit significant cytotoxic activity against breast cancer cell lines, indicating their potential as antitumor agents (El-Seidy et al., 2013).

Catalysis

  • Benzimidazole compounds have been employed as ligands in catalytic systems for reactions such as oxidative aminocarbonylation-cyclization, demonstrating their utility in facilitating complex chemical transformations (Gabriele et al., 2006).

Fluorescence and Material Science

  • Benzimidazole derivatives have been synthesized and characterized for their fluorescent properties, offering potential applications in the development of fluorescent probes and materials (Boulebd et al., 2018).

Corrosion Inhibition

  • The corrosion inhibition properties of benzimidazole derivatives for mild steel in sulfuric acid have been studied, indicating their potential application in protecting metal surfaces from corrosion, which is crucial for industrial applications (Ammal et al., 2018).

Synthesis and Characterization of Complexes

  • Benzimidazole-based Schiff base copper(II) complexes have been synthesized and explored for their DNA binding, cellular DNA lesion, and cytotoxicity properties, suggesting their utility in medicinal chemistry and as potential therapeutic agents (Paul et al., 2015).

properties

IUPAC Name

3-[2-(2-cyanoethoxymethyl)benzimidazol-1-yl]propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O/c15-7-3-9-18-13-6-2-1-5-12(13)17-14(18)11-19-10-4-8-16/h1-2,5-6H,3-4,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQZYJUXRCRGOFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CCC#N)COCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-((2-cyanoethoxy)methyl)-1H-benzo[d]imidazol-1-yl)propanenitrile

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